1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl 4-chlorobenzoate
Description
Properties
IUPAC Name |
(1-benzyl-2-oxo-3H-indol-3-yl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3/c23-17-12-10-16(11-13-17)22(26)27-20-18-8-4-5-9-19(18)24(21(20)25)14-15-6-2-1-3-7-15/h1-13,20H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBNMSSUPOHAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl 4-chlorobenzoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl halides in the presence of a base.
Formation of the Chlorobenzoate Moiety: The chlorobenzoate moiety can be introduced through an esterification reaction between the indole derivative and 4-chlorobenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group or the chlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to elicit a biological response.
Affecting Cellular Processes: Influencing cellular processes such as apoptosis, cell proliferation, and differentiation.
Comparison with Similar Compounds
Acetonitrile Derivative
Dichlorobenzyl Analog
- Compound: [(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2,2-dimethylpropanoate
- Structural Difference: Substitutes the benzyl group with a 2,4-dichlorobenzyl moiety and replaces the 4-chlorobenzoate with a 2,2-dimethylpropanoate ester.
Functional Group Modifications
Carbamate Derivatives
- Compounds: Benzyl 1-(1H-indol-3-ylmethyl)-2-oxo-2-(2-toluidino)ethylcarbamate Benzyl 1-(1H-indol-3-ylmethyl)-2-oxo-2-(4-toluidino)ethylcarbamate
- Structural Difference: Replace the ester group with a carbamate linkage and introduce toluidino substituents.
- Implications: Carbamates generally exhibit greater hydrolytic stability than esters, which could prolong biological half-life. The toluidino group may engage in π-π stacking or hydrophobic interactions in receptor binding.
Complex Heterocyclic Systems
Thiazolo-Triazolone Hybrid
- Compound : (3Z)-1-Benzyl-3-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one
- Structural Difference : Incorporates a fused thiazolo-triazolone ring system instead of the 4-chlorobenzoate.
- Implications : The extended π-system and heterocyclic moieties may enhance binding to aromatic-rich targets (e.g., melatonin receptors) but reduce solubility.
Comparative Data Table
Biological Activity
1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl 4-chlorobenzoate is a synthetic compound belonging to the indole derivative family, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Formula: C22H17ClN2O3
Molecular Weight: 392.8 g/mol
Structure: The compound features an indole core with a benzyl group and a 4-chlorobenzoate moiety, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to various pharmacological effects, including:
- Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties: The compound has shown potential against various bacterial strains, indicating its role as an antimicrobial agent.
- Antiviral Effects: Research indicates that it may inhibit viral replication in certain models, suggesting possible applications in antiviral therapies.
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of this compound:
| Activity | Model/Method | Outcome | Reference |
|---|---|---|---|
| Anticancer | MTT Assay on cancer cell lines | Significant cytotoxicity observed | |
| Antimicrobial | Disk diffusion method | Inhibition of bacterial growth | |
| Antiviral | Viral replication assays | Reduced viral load in treated cultures |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability and increased apoptosis markers. These findings suggest that the compound may serve as a promising candidate for breast cancer treatment.
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties, the compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential use as a novel antimicrobial agent.
Research Findings
Recent literature has explored the synthesis and characterization of various indole derivatives, including this compound. These studies emphasize the importance of structure-activity relationships (SAR) in understanding the biological effects of such compounds. Notably:
- Synthesis Techniques: The compound can be synthesized through established organic reactions such as Friedel-Crafts acylation and subsequent modifications to introduce functional groups.
- Biological Screening: High-throughput screening methods have been employed to evaluate the biological activity of this compound alongside other analogs, providing insights into its therapeutic potential.
Q & A
Basic: What are the standard synthetic routes for 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl 4-chlorobenzoate, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves:
Benzylation of indole derivatives : Start with 2-oxo-2,3-dihydro-1H-indole, followed by benzylation at the N1 position using a benzyl halide (e.g., benzyl chloride) under basic conditions (e.g., NaH in DMF).
Esterification : React the benzylated indole intermediate with 4-chlorobenzoyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) or base (e.g., pyridine) to form the ester linkage.
Key intermediates :
- 1-Benzyl-2-oxo-2,3-dihydro-1H-indole (verified via -NMR and LC-MS).
- 4-Chlorobenzoyl chloride (monitored by TLC for reaction completion).
Validation : Confirm intermediates via -NMR, -NMR, and HRMS. For final product purity, use HPLC with a C18 column (≥95% purity threshold) .
Basic: Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- -NMR and -NMR to confirm proton and carbon environments, respectively. For example, the benzyl group’s methylene protons appear as a singlet (~δ 4.8–5.2 ppm), while the ester carbonyl resonates at ~δ 165–170 ppm in -NMR.
- Advanced NMR : 2D experiments (COSY, HSQC, HMBC) resolve overlapping signals and confirm connectivity, especially for the indole and benzoyl moieties .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and packing. Use SHELXL for refinement (R-factor < 0.05). Crystallize in DCM/hexane or EtOAc .
Advanced: How can researchers address discrepancies in spectroscopic data when characterizing derivatives?
Methodological Answer:
- Scenario : Contradictory -NMR signals due to rotamers or polymorphism.
- Resolution Strategies :
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., restricted rotation of the benzyl group) by observing signal coalescence at elevated temperatures.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments.
- Alternative Techniques : Use IR spectroscopy to confirm ester carbonyl stretches (~1740 cm) and mass spectrometry (HRMS) for molecular ion validation .
Advanced: What strategies optimize synthetic yield under varying reaction conditions?
Methodological Answer:
- Design of Experiments (DoE) :
- Parameters : Solvent polarity (DMF vs. THF), temperature (0°C vs. RT), and stoichiometry (1:1 vs. 1:2 substrate:reagent ratio).
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 1.2 equiv 4-chlorobenzoyl chloride in DMF at 50°C yields 85% product).
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate esterification.
- Workflow : Monitor reactions via TLC (hexane:EtOAc = 3:1) and isolate via flash chromatography (silica gel, gradient elution) .
Advanced: How can crystallographic data resolve stereochemical ambiguities in derivatives?
Methodological Answer:
- SCXRD Workflow :
- Crystal Growth : Use slow evaporation (e.g., DCM/hexane) to obtain diffraction-quality crystals.
- Data Collection : Collect high-resolution data (≤0.8 Å) at 100 K.
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.
- Case Study : In related indole derivatives, SCXRD confirmed the Z-configuration of hydrazone moieties via torsion angles and intermolecular π-π stacking .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Cytotoxicity Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to determine IC values (48–72 h exposure).
- Enzyme Inhibition : Fluorescence-based assays (e.g., protease inhibition using fluorogenic substrates like AMC-tagged peptides).
- Dose-Response Analysis : Use GraphPad Prism for curve fitting (four-parameter logistic model) .
Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Binding Assays : Radioligand competition (e.g., -labeled oxytocin receptor binding; IC determination via scintillation counting).
- Functional Antagonism : Measure intracellular Ca flux (Fluo-4 AM dye) in HEK293 cells expressing target receptors.
- Molecular Dynamics (MD) Simulations : Dock the compound into homology models (e.g., using AutoDock Vina) to predict binding poses and key residues (e.g., hydrogen bonds with Ser/Thr residues) .
Table 1: Key Characterization Techniques and Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
